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molecular formula C27H26ClFO6 B1248268 7-(3-(2-Chloro-4-(4-fluorophenoxy)phenoxy)propoxy)-2-ethylchromane-2-carboxylic acid

7-(3-(2-Chloro-4-(4-fluorophenoxy)phenoxy)propoxy)-2-ethylchromane-2-carboxylic acid

Cat. No. B1248268
M. Wt: 500.9 g/mol
InChI Key: OKUQEVHPQXKPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCC1(C(=O)OC)CCc2ccc(O)cc2O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)C1CCc2ccc(OCCCOc3ccc(Oc4ccc(F)cc4)cc3Cl)cc2O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:34]([CH3:35])[C:36]1([C:37]([O:38][CH3:39])=[O:40])[CH2:41][CH2:42][c:43]2[c:44]([cH:45][c:46]([OH:47])[cH:48][cH:49]2)[O:50]1.[Cl:1][c:2]1[c:3]([O:4][CH2:5][CH2:6][CH2:7][O:8][c:9]2[cH:10][cH:11][c:12]3[c:17]([cH:18]2)[O:16][CH:15]([C:19](=[O:20])[OH:21])[CH2:14][CH2:13]3)[cH:22][cH:23][c:24]([O:26][c:27]2[cH:28][cH:29][c:30]([F:33])[cH:31][cH:32]2)[cH:25]1>>[Cl:1][c:2]1[c:3]([O:4][CH2:5][CH2:6][CH2:7][O:8][c:9]2[cH:10][cH:11][c:12]3[c:17]([cH:18]2)[O:16][C:15]([C:19](=[O:20])[OH:21])([CH2:34][CH3:35])[CH2:14][CH2:13]3)[cH:22][cH:23][c:24]([O:26][c:27]2[cH:28][cH:29][c:30]([F:33])[cH:31][cH:32]2)[cH:25]1

Inputs

Step One
Name
CCC1(C(=O)OC)CCc2ccc(O)cc2O1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC1(C(=O)OC)CCc2ccc(O)cc2O1
Name
O=C(O)C1CCc2ccc(OCCCOc3ccc(Oc4ccc(F)cc4)cc3Cl)cc2O1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C1CCc2ccc(OCCCOc3ccc(Oc4ccc(F)cc4)cc3Cl)cc2O1

Outcomes

Product
Name
Type
product
Smiles
CCC1(C(=O)O)CCc2ccc(OCCCOc3ccc(Oc4ccc(F)cc4)cc3Cl)cc2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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